molecular formula C18H24N2O3 B3867197 [1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol

[1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol

Cat. No.: B3867197
M. Wt: 316.4 g/mol
InChI Key: OEUSHSUAJQNHMB-UHFFFAOYSA-N
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Description

[1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Methoxy Groups:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Coupling of Quinoline and Piperidine: The quinoline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a suitable leaving group and base.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the piperidine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The methoxy groups and the methanol group can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Partially or fully reduced quinoline or piperidine derivatives.

    Substitution: Various substituted quinoline or piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be used in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of [1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperidine ring may interact with various proteins, altering their function. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Camptothecin: A quinoline derivative used in cancer therapy.

Uniqueness

    Structural Features: The presence of both a quinoline core and a piperidine ring, along with methoxy and methanol groups, makes [1-(6,8-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol unique.

    Biological Activity: Its potential to interact with multiple molecular targets and pathways sets it apart from other quinoline derivatives.

Properties

IUPAC Name

[1-(6,8-dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-7-17(20-6-4-5-13(10-20)11-21)19-18-15(12)8-14(22-2)9-16(18)23-3/h7-9,13,21H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSHSUAJQNHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCC(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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